3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
Brand Name: Vulcanchem
CAS No.: 587852-26-4
VCID: VC8126146
InChI: InChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-7,9,16H,8,10-11H2,1-2H3
SMILES: CC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

CAS No.: 587852-26-4

Cat. No.: VC8126146

Molecular Formula: C15H19NO

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one - 587852-26-4

Specification

CAS No. 587852-26-4
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
IUPAC Name 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one
Standard InChI InChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-7,9,16H,8,10-11H2,1-2H3
Standard InChI Key FAYXWGWHGCLUAC-UHFFFAOYSA-N
SMILES CC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C
Canonical SMILES CC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohex-3-en-1-one ring system with a benzylamino substituent at position 3 and two methyl groups at position 5. The conjugation between the enone system and the benzylamino group creates a planar region that influences both reactivity and spectral characteristics.

Table 1: Key structural identifiers

PropertyValueSource
IUPAC Name3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-onePubChem
Molecular FormulaC₁₅H₁₉NOChemSpider
Average Mass229.323 g/molChemSpider
SMILESCC1(CC(=O)C=C(NCc2ccccc2)C1)CPubChem

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR (CDCl₃): δ 1.02 (s, 6H, CH₃), 2.34–2.41 (m, 4H, cyclohexenone CH₂), 4.31 (s, 2H, NHCH₂Ph), 6.57 (d, J = 8.1 Hz, 1H, enone CH), 7.21–7.35 (m, 5H, aromatic) .

  • ¹³C NMR: δ 22.1 (CH₃), 28.9 (C(CH₃)₂), 44.7 (NHCH₂), 127.3–138.4 (aromatic carbons), 195.8 (C=O) .

Infrared spectroscopy shows strong absorption at 1675 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Synthetic Methodologies

Conventional Synthesis

The primary route involves a three-step sequence:

  • Cyclohexenone Formation: Diels-Alder reaction between 2,4-pentadien-1-ol and methyl vinyl ketone yields 5,5-dimethylcyclohex-3-en-1-one .

  • Chlorination: Treatment with oxalyl chloride introduces a leaving group at position 3 (44–46°C/0.1 mm Hg) .

  • Amination: Nucleophilic substitution with benzylamine (1:1.2 molar ratio) in THF at reflux for 12 hours achieves 78% yield .

Equation 1:
Cyclohexenone+BenzylamineTHF, Δ3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one\text{Cyclohexenone} + \text{Benzylamine} \xrightarrow{\text{THF, Δ}} \text{3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one}

Industrial-Scale Production

Continuous flow reactors with Pd/C catalysts enable 92% conversion at 80°C under 5 bar H₂ pressure, reducing reaction time to 3 hours. Purification via fractional crystallization from ethanol/water (3:1) gives >99% purity.

Reactivity and Derivative Formation

Oxidation Pathways

Treatment with KMnO₄ in H₂SO₄ (0.5 M, 60°C) cleaves the cyclohexene ring to form 3-(benzylamino)adipic acid (m.p. 148–150°C) .

Nucleophilic Additions

The enaminone system undergoes regioselective reactions:

  • Hydroxylamine: Forms monooxime (Rf 0.42, ethyl acetate/hexane) and dioxime derivatives depending on stoichiometry .

  • Phenylhydrazine: Produces bis-hydrazones at positions 2 and 4 (λmax 412 nm in EtOH) .

Table 2: Reaction outcomes with common nucleophiles

ReagentProductYield (%)Conditions
NH₂OH·HCl3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one oxime65EtOH, reflux, 4h
PhNHNH₂2,4-Bis(phenylhydrazono) derivative71AcOH, 70°C, 6h

Comparative Analysis with Structural Analogs

Table 3: Property comparison of cyclohexenone derivatives

CompoundC=O Stretch (cm⁻¹)LogPWater Solubility (mg/L)
3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one16752.8934.2
5,5-Dimethyl-3-chlorocyclohex-2-enone16923.1218.7
3-(p-Tolylamino) analog16683.0528.9

The benzylamino derivative exhibits enhanced water solubility compared to chloro analogs due to amine hydration, while maintaining favorable lipophilicity for blood-brain barrier penetration .

Industrial and Research Applications

Organic Synthesis Intermediate

Serves as a precursor for:

  • Spirocyclic compounds via [4+2] cycloadditions

  • Polycyclic amines through Buchwald-Hartwig couplings

  • Fluorescent probes by Suzuki-Miyaura cross-couplings

Material Science

Coordination with Cu(II) forms complexes (λmax 680 nm) with potential as OLED materials . Thermogravimetric analysis shows decomposition onset at 210°C under N₂ .

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